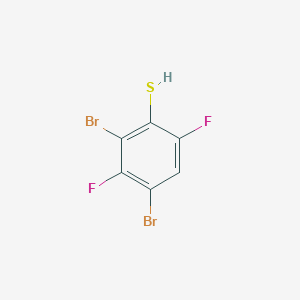

2,4-Dibromo-3,6-difluorothiophenol

Description

Properties

IUPAC Name |

2,4-dibromo-3,6-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2S/c7-2-1-3(9)6(11)4(8)5(2)10/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMAJROWVVAZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Step

- Objective : Introduce bromine atoms at the 2 and 4 positions of 3,6-difluorothiophenol.

- Reagents : NBS or DDH as brominating agents.

- Solvent : Petroleum ether (boiling range 40-60°C) or n-hexane.

- Conditions : Reflux temperature of the solvent used.

- Outcome : Formation of this compound with high regioselectivity.

Thiol Reaction (Substitution)

- Objective : Formation of the thiol functional group on the brominated aromatic ring.

- Reagents : Thiophenol or substituted thiophenols, or their sodium, potassium, or lithium salts.

- Temperature : 0-5°C to maintain selectivity and reduce side reactions.

- Solvent : Toluene or mixtures with ketones such as acetone or methyl isobutyl ketone.

- Additional agents : Tetrabutylammonium bromide can be used as a phase transfer catalyst to enhance reaction efficiency.

- Notes : The reaction avoids more expensive reagents like anhydrous lithium bromide by using tetrabutylammonium bromide as a cost-effective alternative.

Epimerization and Purification

- Epimerization : If applicable, performed at -30°C to -10°C to ensure correct stereochemistry.

- Purification : Crystallization from solvents such as methanol, ethanol, isopropanol, acetone, or mixtures thereof.

- Oxidation : When required, oxidation is performed at -10 to 0°C using cumene hydroperoxide and titanium tetraisopropoxide, which is more cost-effective than m-chloroperbenzoic acid.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Bromination | NBS or DDH | Reflux (~40-60) | Petroleum ether, n-hexane | Selective bromination at 2,4 positions |

| Thiol substitution | Thiophenol or salts (Na, K, Li) + tetrabutylammonium bromide | 0 to 5 | Toluene, acetone, methyl isobutyl ketone | Phase transfer catalyst enhances yield |

| Epimerization | Tetrabutylammonium bromide | -30 to -10 | Toluene, acetone mixtures | Ensures correct stereochemistry |

| Oxidation (optional) | Cumene hydroperoxide + titanium tetraisopropoxide | -10 to 0 | Toluene, dichloromethane | Cost-effective oxidation method |

| Purification | Crystallization | Ambient to 50 | Methanol, ethanol, isopropanol, acetone | High purity product isolation |

Research Findings and Process Optimization

- The use of tetrabutylammonium bromide as a phase transfer catalyst and epimerization agent reduces costs and improves yield compared to traditional lithium bromide methods.

- Employing cumene hydroperoxide and titanium tetraisopropoxide for oxidation steps is a significant cost-saving alternative to m-chloroperbenzoic acid.

- Maintaining low temperatures (0-5°C) during thiol substitution minimizes side reactions and enhances selectivity for the desired dibromo-difluorothiophenol.

- The choice of hydrocarbon solvents such as toluene and petroleum ether provides an optimal balance between solubility and reaction control.

- The bromination step is highly selective when using NBS or DDH under reflux conditions, leading to high yields of the dibromo derivative.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,6-difluorothiophenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The thiophenol group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Formation of substituted thiophenol derivatives.

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of dehalogenated thiophenol derivatives.

Scientific Research Applications

2,4-Dibromo-3,6-difluorothiophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in halogenation reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,6-difluorothiophenol involves its interaction with molecular targets through halogen bonding and thiol reactivity. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target molecules, while the thiophenol group can undergo redox reactions, influencing biological pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their distinguishing features are summarized below:

Key Observations:

- Halogen positioning drastically alters electronic effects. For example, 2,4-dibromo-3,5-difluorophenyl derivatives exhibit greater steric hindrance near the sulfur atom compared to the 3,6-fluoro substitution in the target compound.

- Functional group differences: Thiophenol’s -SH group enhances nucleophilicity and metal-binding capacity compared to phenolic -OH or methyl sulfides.

Biological Activity

2,4-Dibromo-3,6-difluorothiophenol is an organosulfur compound characterized by a thiophenol ring substituted with bromine and fluorine atoms. Its unique structure gives it distinct chemical properties, making it a subject of interest in various scientific fields, particularly in biology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and applications in research.

- Molecular Formula : C6H2Br2F2S

- Structure : The compound features a thiophenol ring with bromine atoms at positions 2 and 4, and fluorine atoms at positions 3 and 6. This arrangement enhances its reactivity and potential interactions with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

- Case Study : In a study evaluating the antimicrobial efficacy of several thiophenol derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of many common antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various biochemical pathways.

- Mechanism of Action : The presence of halogen atoms (bromine and fluorine) allows the compound to interact with cellular targets, potentially leading to the disruption of cancer cell proliferation. It may inhibit specific enzymes involved in cell cycle regulation .

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target biomolecules, enhancing the compound's reactivity.

- Redox Reactions : The thiophenol moiety can undergo oxidation or reduction reactions that may influence cellular redox states and signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic processes or signal transduction pathways .

Applications in Research

Due to its unique properties, this compound is utilized in various research applications:

- Medicinal Chemistry : Its potential as a therapeutic agent is being explored for drug development targeting microbial infections and cancer.

- Chemical Biology : The compound serves as a probe for studying biological pathways involving thiols and other reactive species.

- Material Science : It is also being investigated for use in advanced materials due to its unique electronic properties .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,5-Dibromo-3-fluorophenol | Bromine at positions 2 and 5; fluorine at 3 | Moderate antimicrobial activity |

| 3,5-Dibromo-2-fluorophenylboronic acid | Bromine at positions 3 and 5; fluorine at 2 | Limited biological activity |

| This compound | Unique halogenation pattern on thiophenol | Significant antimicrobial and anticancer activity |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.